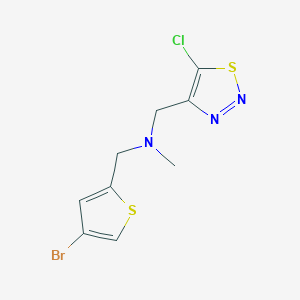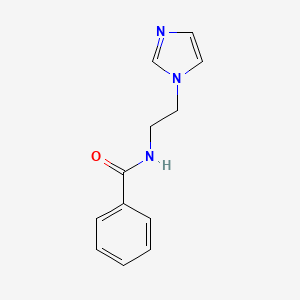
n-(2-(1h-Imidazol-1-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1H-Imidazol-1-yl)ethyl)benzamide: is a compound that features an imidazole ring attached to an ethyl chain, which is further connected to a benzamide group. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, known for its presence in many biologically active molecules. Benzamide, on the other hand, is a simple amide derivative of benzoic acid. The combination of these two moieties in this compound imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1H-Imidazol-1-yl)ethyl)benzamide typically involves the reaction of 2-(1H-imidazol-1-yl)ethylamine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 2-(1H-imidazol-1-yl)ethylamine in an appropriate solvent like dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add benzoyl chloride to the reaction mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- After completion, the reaction mixture is washed with water and the organic layer is separated.
- The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to obtain the crude product.
- The crude product is purified by recrystallization or column chromatography to yield pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling, and the use of automated reactors for better control over reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-(1H-Imidazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of N-oxides of the imidazole ring.
Reduction: Formation of the corresponding amine from the benzamide group.
Substitution: Formation of substituted imidazole derivatives.
Applications De Recherche Scientifique
N-(2-(1H-Imidazol-1-yl)ethyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of N-(2-(1H-Imidazol-1-yl)ethyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate the activity of receptors by acting as an agonist or antagonist. The exact molecular pathways involved can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
N-(2-(1H-Imidazol-1-yl)ethyl)benzamide can be compared with other similar compounds, such as:
N-(2-(1H-Imidazol-4-yl)ethyl)benzamide: A similar compound with the imidazole ring substituted at the 4-position instead of the 1-position.
N-(2-(1H-Benzimidazol-1-yl)ethyl)benzamide: A compound with a benzimidazole ring instead of an imidazole ring.
N-(2-(1H-Imidazol-1-yl)ethyl)acetamide: A compound with an acetamide group instead of a benzamide group.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the imidazole and benzamide moieties, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H13N3O |
|---|---|
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
N-(2-imidazol-1-ylethyl)benzamide |
InChI |
InChI=1S/C12H13N3O/c16-12(11-4-2-1-3-5-11)14-7-9-15-8-6-13-10-15/h1-6,8,10H,7,9H2,(H,14,16) |
Clé InChI |
JCWPSLANKVLIFL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NCCN2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



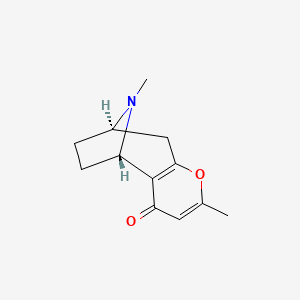
![2-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)-N-(3-(dimethylamino)propyl)acetamide](/img/structure/B14903095.png)
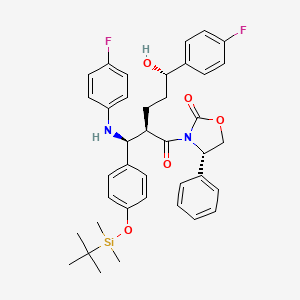
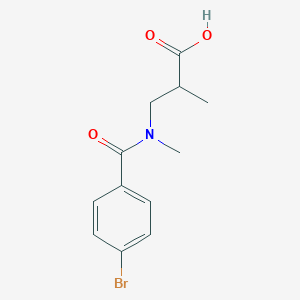
![(S)-Benzyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B14903129.png)

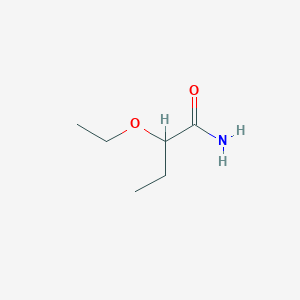
![8-Bromo-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14903145.png)
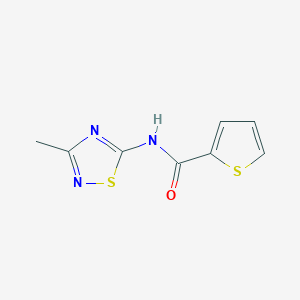
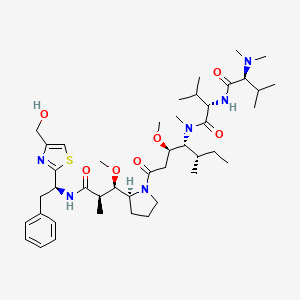
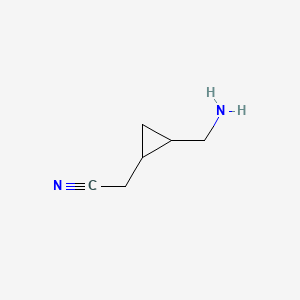
![4-[4-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]benzoic acid](/img/structure/B14903173.png)
